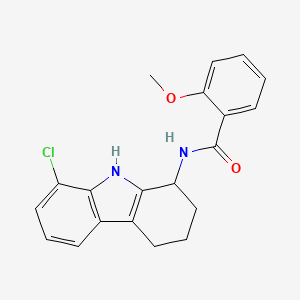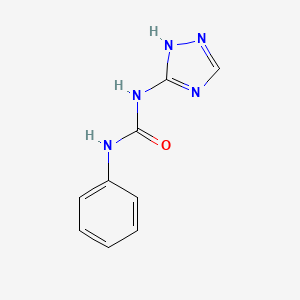![molecular formula C20H22N6O2S B10977602 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10977602.png)
4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and an appropriate electrophile.
Coupling with Pyridine Moiety: The pyridine moiety is attached using a coupling reaction, such as the Buchwald-Hartwig amination, where the pyridine derivative is coupled with the piperazine derivative in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the benzothiazole and piperazine-pyridine intermediates, typically using carbodiimide-mediated coupling reactions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides, while reduction of the carbonyl group in the piperazine moiety can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with hydrophobic pockets, while the piperazine and pyridine moieties can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2-Benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide
- 4-(1,2-Benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide exhibits unique properties due to the specific positioning of the pyridine moiety. This positioning can influence the compound’s binding affinity and specificity towards its molecular targets, potentially leading to enhanced biological activity and reduced side effects.
Properties
Molecular Formula |
C20H22N6O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O2S/c27-18(22-13-15-5-7-21-8-6-15)14-23-20(28)26-11-9-25(10-12-26)19-16-3-1-2-4-17(16)29-24-19/h1-8H,9-14H2,(H,22,27)(H,23,28) |
InChI Key |
ATKOGADAMJCJJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B10977526.png)
![2-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977532.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B10977534.png)
![1-nonyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10977547.png)

![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methylbenzenesulfonamide](/img/structure/B10977560.png)

![1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B10977575.png)
![3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977581.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide](/img/structure/B10977587.png)

![3-[(3-Fluorophenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10977595.png)

